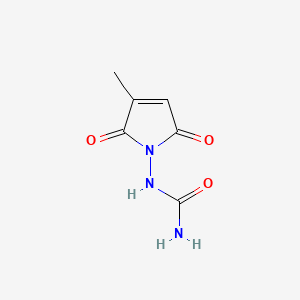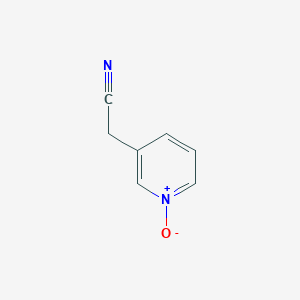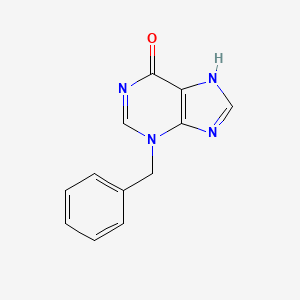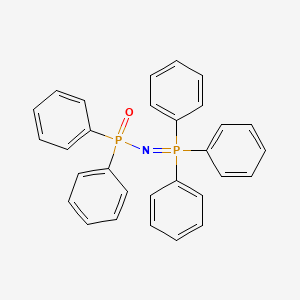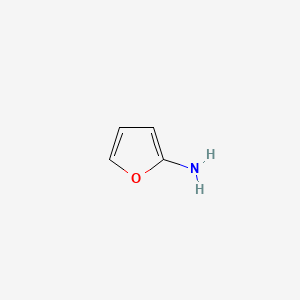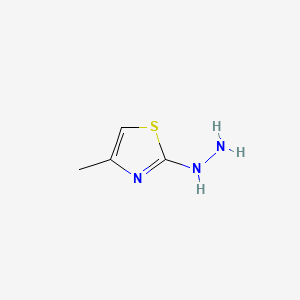
4-Phenyl-1H-pyrazole-3-carboxylic acid
Übersicht
Beschreibung
4-Phenyl-1H-pyrazole-3-carboxylic acid belongs to the class of organic compounds known as phenylpyrazoles . Pyrazoles are heterocyclic chemical compounds with a natural or synthetic origin. Their nitrogen-based hetero-aromatic ring structure represented a remarkable scaffold for the synthesis and development of many new promising drugs .
Molecular Structure Analysis
The molecular structure of 4-Phenyl-1H-pyrazole-3-carboxylic acid involves a pyrazole bound to a phenyl group . In certain compounds, the superposition of both pyrazole rings with the formation of shortened contacts and H-bonded rings is observed .Wissenschaftliche Forschungsanwendungen
Antibacterial Applications
Pyrazole derivatives have been noted for their antibacterial properties. While specific studies on “4-Phenyl-1H-pyrazole-3-carboxylic acid” are not detailed in the search results, it’s possible that this compound could be explored for its potential antibacterial effects, given the general activity of pyrazoles in this field .
Anti-inflammatory and Analgesic Uses
These compounds are also recognized for their anti-inflammatory and analgesic effects. Research could investigate “4-Phenyl-1H-pyrazole-3-carboxylic acid” as a new therapeutic agent for inflammation and pain relief .
Anticancer Activity
Some pyrazole derivatives have shown promise in cancer treatment by inducing apoptosis in cancer cells and affecting cell cycle phases . “4-Phenyl-1H-pyrazole-3-carboxylic acid” may serve as a lead compound for developing new anticancer drugs.
Anticonvulsant Properties
The anticonvulsant potential of pyrazoles is another area of interest. The compound could be synthesized and tested for efficacy in seizure disorders .
Anthelmintic Applications
Given that some pyrazoles exhibit anthelmintic activity, there’s potential for “4-Phenyl-1H-pyrazole-3-carboxylic acid” to be used in developing treatments against parasitic worms .
Antioxidant Effects
The antioxidant properties of pyrazole derivatives make them candidates for research into oxidative stress-related diseases. This specific compound could be analyzed for its ability to scavenge free radicals .
Herbicidal Potential
Pyrazoles have been used as herbicides, and “4-Phenyl-1H-pyrazole-3-carboxylic acid” might be developed into a novel herbicide with unique properties .
Estrogen Receptor Ligands
Some pyrazoles are investigated for their role as ligands for the estrogen receptor, which could have implications in hormone-related therapies .
Wirkmechanismus
Target of Action
Pyrazole derivatives are known to exhibit a wide spectrum of biological properties . They have been found in various therapeutic agents, such as the antipsychotic CDPPB, the anti-inflammatory celecoxib, and the antidepressant agent fezolamide . These suggest that 4-Phenyl-1H-pyrazole-3-carboxylic acid may interact with a variety of biological targets.
Mode of Action
Some pyrazole derivatives have been found to exhibit antibacterial activity against both gram-negative and gram-positive bacteria . This suggests that 4-Phenyl-1H-pyrazole-3-carboxylic acid might interact with its targets, leading to changes that inhibit bacterial growth.
Biochemical Pathways
Given the broad range of pharmacological properties exhibited by pyrazole derivatives , it is likely that this compound affects multiple pathways and their downstream effects.
Result of Action
Given the antibacterial activity of some pyrazole derivatives , it is possible that this compound leads to the inhibition of bacterial growth.
Safety and Hazards
Zukünftige Richtungen
Pyrazoles have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry . Their popularity has skyrocketed since the early 1990s . Therefore, the future directions for 4-Phenyl-1H-pyrazole-3-carboxylic acid could involve further exploration of its potential applications in these fields.
Eigenschaften
IUPAC Name |
4-phenyl-1H-pyrazole-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O2/c13-10(14)9-8(6-11-12-9)7-4-2-1-3-5-7/h1-6H,(H,11,12)(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVFUUWLMDUOBLC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(NN=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60324097 | |
| Record name | 4-PHENYL-1H-PYRAZOLE-3-CARBOXYLIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60324097 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Phenyl-1H-pyrazole-3-carboxylic acid | |
CAS RN |
7510-56-7 | |
| Record name | 7510-56-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=405733 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-PHENYL-1H-PYRAZOLE-3-CARBOXYLIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60324097 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-phenyl-1H-pyrazole-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






